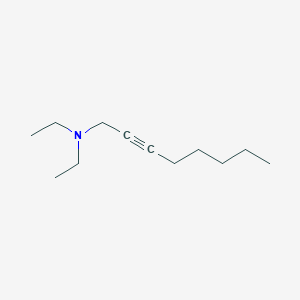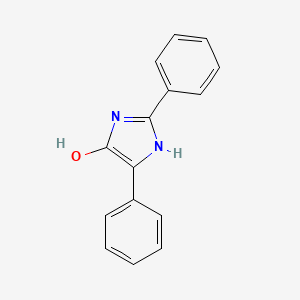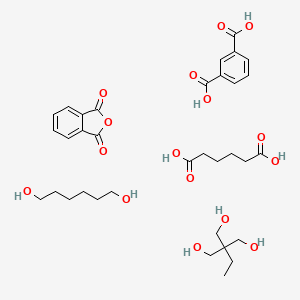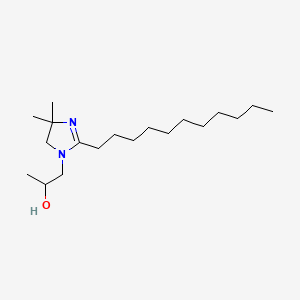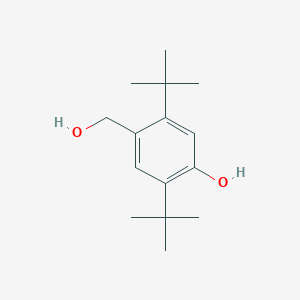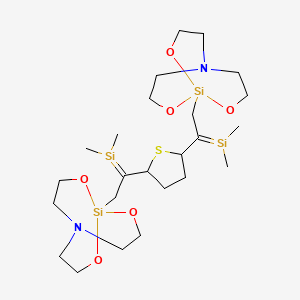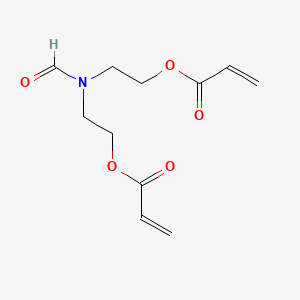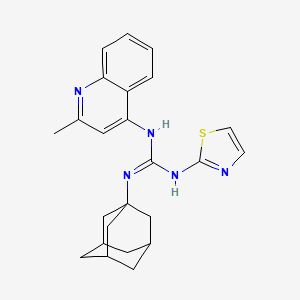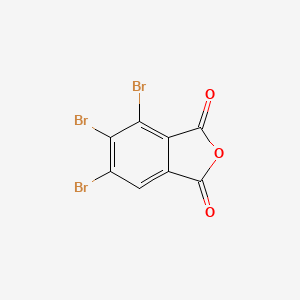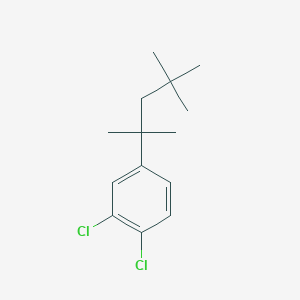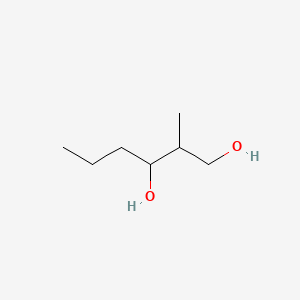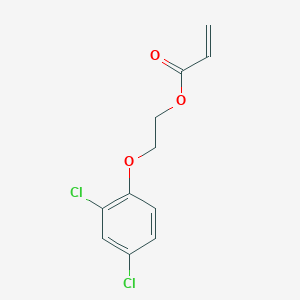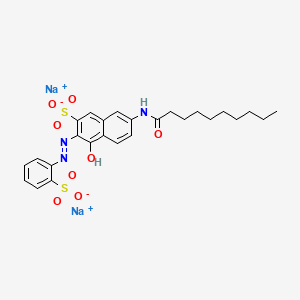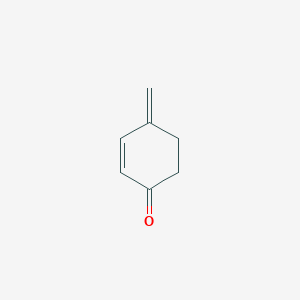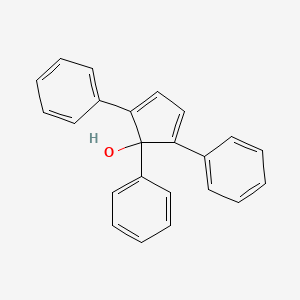
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol: is an organic compound with the molecular formula C23H18O and a molecular weight of 310.388 g/mol It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups attached to the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadienone with phenyl-substituted reagents. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,5-triphenylcyclopenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo sigmatropic shifts and Diels-Alder reactions, which are essential for its reactivity and stability . These reactions allow the compound to form stable intermediates and products, which are crucial for its applications in various fields .
Comparación Con Compuestos Similares
Comparison: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other cyclopentadienone derivatives. This structural uniqueness makes it a valuable compound for various applications, including the synthesis of dendrimers and nanocomposites .
Propiedades
Número CAS |
67152-55-0 |
|---|---|
Fórmula molecular |
C23H18O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C23H18O/c24-23(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(23)19-12-6-2-7-13-19/h1-17,24H |
Clave InChI |
YAQCEOSZQBORTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


